Propargyl-PEG6-acid Propargyl-PEG6-acid Propargyl-PEG6-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1951438-84-8
VCID: VC0540361
InChI: InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)
SMILES: C#CCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C16H28O8
Molecular Weight: 348.39

Propargyl-PEG6-acid

CAS No.: 1951438-84-8

Cat. No.: VC0540361

Molecular Formula: C16H28O8

Molecular Weight: 348.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG6-acid - 1951438-84-8

Specification

Description Propargyl-PEG6-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
CAS No. 1951438-84-8
Molecular Formula C16H28O8
Molecular Weight 348.39
IUPAC Name 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)
Standard InChI Key XRSJYQQOJNYUDV-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

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